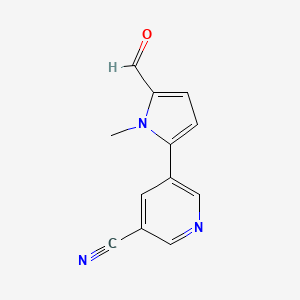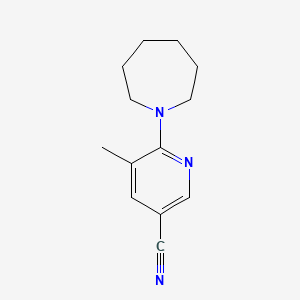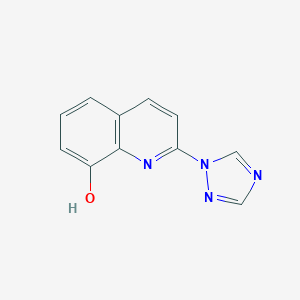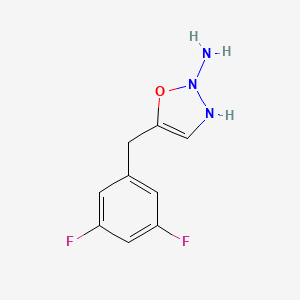
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions (MCRs), which are known for their efficiency in generating molecular diversity and complexity . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale MCRs under optimized conditions to ensure high yield and selectivity. The use of heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Involving the use of oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and various nucleophiles for substitution reactions . Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce demethylated or deoxygenated products .
Scientific Research Applications
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in neuroinflammation and neuroprotection . The compound may exert its effects by inhibiting the expression of pro-inflammatory cytokines and enhancing the expression of neuroprotective factors .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with neurotoxic properties.
Uniqueness
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Properties
CAS No. |
22199-39-9 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
8-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-6-9-4-3-5-11(13-2)10(9)8-12;/h3-5H,6-8H2,1-2H3;1H |
InChI Key |
VIRCOQWNWRDAQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)


![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)

